molecular formula C6H5N5O B2715606 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 1146289-90-8

6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2715606
CAS No.: 1146289-90-8
M. Wt: 163.14
InChI Key: BTKZKKIWOKIADT-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases . They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .


Synthesis Analysis

The synthesis of novel 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones, 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole and 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones has been reported . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The IR absorption spectra of some 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1. The 1H-NMR spectrum of compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including pyridazine analogs and their derivatives, have shown significant importance in medicinal chemistry due to their potential pharmaceutical applications. For example, the synthesis and structural analysis of 6-chloro-3-[(4-chloro-3-methylphenoxy) methyl][1,2,4]triazolo[4,3-b]pyridazine demonstrated its potential for further pharmaceutical exploration. The study involved density functional theory calculations, Hirshfeld surface analysis, and energy frameworks to understand the molecule's properties and interactions (Sallam et al., 2021).

Regioselectivity in Cyclization Reactions

Regioselectivity plays a crucial role in the synthesis of heterocyclic compounds. For instance, the study on the regioselectivity in 1,5-electrocyclization of N-[as-triazin-3-yl]nitrilimines for the synthesis of s-triazolo[4,3-b]-as-triazin-7(8H)-ones sheds light on the methodology for achieving specific structural motifs, which are essential for designing compounds with desired biological activities (Shawali & Gomha, 2002).

Antioxidant and Anti-inflammatory Activities

The synthesis and investigation of novel pyrimidine and its triazole fused derivatives revealed some compounds exhibiting potent antioxidant and anti-inflammatory activities. This study highlights the therapeutic potential of such compounds in managing conditions associated with oxidative stress and inflammation (Bhalgat et al., 2014).

Sequential Nucleophilic Substitution Reactions

The development of polysubstituted pyridazinones through sequential nucleophilic substitution reactions demonstrates a versatile approach to accessing a variety of functionalized heterocyclic systems. These methodologies may find applications in drug discovery, providing a pathway to novel therapeutic agents (Pattison et al., 2009).

Molecular Structure Analysis

The synthesis and molecular structure analysis of compounds like 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one emphasize the importance of detailed structural characterization in understanding the properties and potential applications of these heterocyclic compounds. Studies involving X-ray diffraction and spectroscopic techniques are crucial for confirming the molecular structure and exploring interaction mechanisms (Hwang et al., 2006).

Safety and Hazards

The safety of 1,2,4-triazole derivatives was evaluated on MRC-5 as a normal cell line and it was found that most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

1,2,4-Triazole-containing scaffolds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Mechanism of Action

Properties

IUPAC Name

3-(1,2,4-triazol-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N5O/c12-6-2-1-5(9-10-6)11-4-7-3-8-11/h1-4H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKZKKIWOKIADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NNC1=O)N2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146289-90-8
Record name 6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
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